molecular formula C24H27NO6 B7887353 Fmoc-D-Glu-OtBu

Fmoc-D-Glu-OtBu

Cat. No.: B7887353
M. Wt: 425.5 g/mol
InChI Key: GOPWHXPXSPIIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Glu-OtBu, also known as N-α-Fmoc-D-glutamic acid γ-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The compound is characterized by its white to off-white crystalline powder form and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .

Preparation Methods

The synthesis of Fmoc-D-Glu-OtBu typically involves several steps:

Mechanism of Action

The primary mechanism of action of Fmoc-D-Glu-OtBu involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid during the synthesis process, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, which can be selectively deprotected under acidic conditions . This selective protection and deprotection allow for the stepwise assembly of peptides with high precision .

Comparison with Similar Compounds

Fmoc-D-Glu-OtBu is unique in its dual protection of both the amino and carboxyl groups of glutamic acid. Similar compounds include:

These compounds share similar applications in peptide synthesis but differ in the specific amino acids they protect and the protecting groups used.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWHXPXSPIIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-18-9
Record name 5-tert-Butyl N-((9H-fluoren-9-ylmethoxy)carbonyl)-2-aminoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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